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4-Octanone, 8-chloro-

Cat. No.: B14339343
CAS No.: 106230-25-5
M. Wt: 162.66 g/mol
InChI Key: POHQIGCIXQDILA-UHFFFAOYSA-N
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Description

Overview of Halogenated Organic Compounds in Modern Synthetic Chemistry

Halogenated organic compounds are a cornerstone of modern synthetic chemistry, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. The introduction of a halogen atom into an organic molecule dramatically alters its physical and chemical properties. This modification can enhance reactivity, introduce new reaction pathways, and is a key strategy in the synthesis of a vast array of complex molecules. wikipedia.orgfiveable.me

The high reactivity of alpha-halogenated ketones, for instance, makes them valuable precursors for creating a variety of useful compounds through reactions with nucleophiles. wikipedia.org These compounds are integral to the production of pharmaceuticals, agrochemicals, and advanced materials. The process of halogenation, particularly at the alpha position to a carbonyl group, is a fundamental transformation in organic synthesis. wikipedia.org This reaction can be performed under acidic or basic conditions, allowing for the selective introduction of chlorine, bromine, or iodine. wikipedia.org

The Foundational Role of Ketones as Versatile Synthetic Intermediates

Ketones are a class of organic compounds defined by the presence of a carbonyl group (C=O) bonded to two carbon atoms. ebsco.com This functional group's polarity is a key determinant of their chemical behavior, making them susceptible to a wide range of reactions, including nucleophilic additions and reductions. ebsco.com The versatility of ketones has established them as crucial starting materials, intermediates, and products in organic research. ebsco.comresearchgate.net

Their significance is underscored by their widespread use in industrial processes and their role in the synthesis of natural products and pharmaceuticals. ebsco.comresearchgate.net For example, ketones are precursors in the synthesis of polymers like nylon and are found in various biologically active molecules. ebsco.com The ability to easily modify ketones through reactions at the carbonyl carbon or the adjacent alpha-carbons makes them invaluable building blocks in the construction of complex molecular architectures. researchgate.net

Specific Academic and Research Importance of 4-Octanone (B1346966), 8-chloro-

While specific research exclusively focused on 4-Octanone, 8-chloro- is not extensively documented in publicly available literature, its importance can be inferred from the study of related halogenated ketones. As an α-halo ketone, 4-Octanone, 8-chloro- is recognized as an alkylating agent. wikipedia.org This class of compounds is known for its bifunctional nature, possessing two electrophilic sites: the α-carbon and the carbonyl carbon. wikipedia.org This duality makes them valuable precursors for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.org

Furthermore, the study of similar compounds, such as 1-chloro-3-(1-naphthyloxy)propan-2-one, an intermediate in the synthesis of the beta-blocker propranolol, highlights the potential role of chloro-ketones in medicinal chemistry. mdpi.com The reduction of such ketones is a key step in producing chiral alcohols, which are important building blocks for pharmaceuticals. mdpi.com The reactivity of the chloro-substituent in molecules like 4-Octanone, 8-chloro- also allows for further functionalization, making it a potentially useful intermediate in multi-step synthetic sequences.

Below is a table summarizing the key properties of 4-Octanone, 8-chloro-.

PropertyValue
Molecular Formula C8H15ClO
Average Mass 162.657 Da
Monoisotopic Mass 162.081143 Da

Table 1: Physicochemical Properties of 4-Octanone, 8-chloro-. chemspider.com

The parent compound, 4-Octanone, is a known ketone used in various applications. solubilityofthings.comchembk.com The introduction of a chlorine atom at the 8-position creates 4-Octanone, 8-chloro-, a molecule with altered reactivity and potential for unique applications in synthetic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15ClO B14339343 4-Octanone, 8-chloro- CAS No. 106230-25-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106230-25-5

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

8-chlorooctan-4-one

InChI

InChI=1S/C8H15ClO/c1-2-5-8(10)6-3-4-7-9/h2-7H2,1H3

InChI Key

POHQIGCIXQDILA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCCCCl

Origin of Product

United States

Synthetic Methodologies for 4 Octanone, 8 Chloro

Established Synthetic Pathways to 4-Octanone (B1346966), 8-chloro-

Established synthetic routes to γ-haloketones often rely on multi-step sequences that construct the carbon skeleton with the halogen already incorporated or utilize specific precursors that favor remote functionalization over the more common α-halogenation.

Conventional Approaches for Selective Chlorination of Ketones

Direct chlorination of a pre-formed ketone like 4-octanone overwhelmingly favors substitution at the α-positions (C-3 and C-5) due to the acidity of the α-protons and the stability of the enol or enolate intermediates. Conventional electrophilic halogenating agents under acidic or basic conditions are therefore unsuitable for preparing the 8-chloro isomer.

Alternative strategies have traditionally relied on building blocks that already contain the chloroalkyl moiety. For instance, Grignard reactions or Friedel-Crafts acylations using chlorinated precursors can be employed. A hypothetical, though illustrative, conventional route could involve the acylation of a suitable organometallic reagent with a derivative of a chlorinated carboxylic acid.

Another classical approach to functionalizing unactivated C-H bonds is through free-radical halogenation. However, this method typically lacks regioselectivity, leading to a mixture of chlorinated isomers at various positions along the alkyl chains, necessitating challenging purification procedures.

Synthetic Routes Involving the Ozonolysis of Unsaturated Precursors to 4-Octanone, 8-chloro-

Ozonolysis provides a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. organic-chemistry.org This strategy can be effectively applied to the synthesis of 4-Octanone, 8-chloro- by starting with a carefully chosen unsaturated precursor. A plausible synthetic pathway begins with an alkene, such as 8-chloronon-4-ene.

The synthesis of this precursor could be achieved through standard olefination or coupling reactions. Subsequent ozonolysis of 8-chloronon-4-ene, followed by a reductive workup (e.g., using dimethyl sulfide (B99878) or triphenylphosphine), would cleave the double bond to yield the target 4-Octanone, 8-chloro-, along with pentanal as a byproduct. The success of this route hinges on the efficient and selective synthesis of the required haloalkene precursor. umich.edu The direct ozonolysis of alkenes in solvent/water mixtures can also directly yield ketones and aldehydes, simplifying the workup procedure. organic-chemistry.orgsemanticscholar.org

Regioselective Considerations in the Preparation of 4-Octanone, 8-chloro- and its Analogues

The primary challenge in synthesizing 4-Octanone, 8-chloro- is achieving regioselectivity. As highlighted, the α-protons of 4-octanone are significantly more acidic than any protons on the propyl (C1-C3) or butyl (C5-C8) chains, making enolate formation and subsequent α-halogenation the kinetically and thermodynamically favored pathway.

To achieve chlorination at the terminal C-8 position, synthetic strategies must bypass the direct halogenation of the parent ketone. Methods that achieve this include:

Ring-Opening Reactions: Utilizing cyclic precursors where the ring-opening process reveals the desired functional group at a specific position. For example, the ring-opening of a substituted cyclobutanol (B46151) can lead to a γ-haloketone.

Precursor-Directed Synthesis: Constructing the molecule from smaller fragments where one of the fragments already contains the chlorine atom at the required position.

Remote C-H Functionalization: Advanced methods involving radical translocation, often using directing groups, to deliver a reactive species to a remote, unactivated C-H bond. While powerful, these methods are often complex and substrate-specific.

The choice of synthetic route is therefore dictated by the need to overcome the inherent reactivity of the ketone functional group and direct the chlorination to the desired remote position.

Advanced and Emerging Strategies in 4-Octanone, 8-chloro- Synthesis

Recent advances in synthetic methodology have provided new catalytic and stereoselective approaches for the synthesis of complex molecules like 4-Octanone, 8-chloro- and its derivatives, offering improved efficiency and control.

Catalytic and Organocatalytic Methods for Ketone Synthesis with Halogenation

Modern synthetic methods often focus on building the molecular framework through catalytic C-C bond-forming reactions. For γ-haloketones, a notable advanced strategy involves the oxidative ring-opening of 1-substituted cyclobutanols. This method, mediated by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), can generate a γ-haloketone through the addition of a halide. wikipedia.orgorganic-chemistry.org

In a potential synthesis of 4-Octanone, 8-chloro-, 1-butylcyclobutanol (B13815066) could be treated with CAN in the presence of a chloride source like lithium chloride. The CAN would oxidize the cyclobutanol, initiating a ring-opening that forms a carbocation or radical at the γ-position, which is then trapped by the chloride ion to yield the target molecule. This approach elegantly solves the regioselectivity problem by generating the ketone and installing the γ-halogen in a single, concerted process.

Table 1: Comparison of Selected Catalytic Methods for Halogenated Ketone Synthesis
MethodCatalyst/ReagentSubstrate TypeProduct TypeKey Feature
Oxidative Ring-OpeningCerium(IV) Ammonium Nitrate (CAN) / LiCl1-Alkylcyclobutanolsγ-ChloroketonesForms ketone and installs γ-halogen simultaneously.
Organocatalytic α-ChlorinationChiral Amine / NCSAldehydes, Ketonesα-ChlorocarbonylsHigh enantioselectivity for α-position. nih.gov
Nucleophilic ChlorinationChiral Thiourea (B124793) / NaClα-Keto Sulfonium Saltsα-ChloroketonesUses inexpensive NaCl as a chlorine source. nih.gov

Stereoselective and Asymmetric Synthesis of 4-Octanone, 8-chloro- and Related Chiral Derivatives

While 4-Octanone, 8-chloro- itself is an achiral molecule, the development of asymmetric methods is crucial for synthesizing chiral derivatives, which are of significant interest in medicinal chemistry and materials science. Asymmetric synthesis in this context would involve creating a stereocenter, for instance, at the α- or β-position of the octanone backbone.

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. nih.gov For example, a chiral derivative such as (R)- or (S)-8-chloro-5-methyl-4-octanone could be synthesized using an asymmetric α-alkylation of 8-chloro-4-octanone. Alternatively, a chiral amine or thiourea catalyst could be used to perform an asymmetric Michael addition to an appropriate α,β-unsaturated ketone precursor, establishing the stereocenter before the installation of the chloro- group or as part of a tandem reaction.

Another advanced strategy involves the catalytic asymmetric synthesis of γ-amino ketones, which serves as a blueprint for other γ-functionalizations. nih.govresearchgate.net The use of chiral phase-transfer catalysts derived from cinchona alkaloids allows for highly diastereoselective and enantioselective C-C bond-forming reactions that could be adapted to introduce a chlorine-containing fragment. nih.govresearchgate.net These methods demonstrate the potential to create complex, enantioenriched chloroketones that would be inaccessible through classical synthetic routes.

Table 2: Examples of Catalysts in Asymmetric Synthesis of Functionalized Ketones
Catalyst TypeExample CatalystReaction TypeProductReported Enantiomeric Excess (ee)
Chiral AmineJørgensen-Hayashi Catalystα-Halogenationα-Halogenated Aldehydes/KetonesUp to 96% ee. rsc.org
Cinchona Alkaloid DerivativePhase-Transfer Catalystγ-Amino Ketone SynthesisChiral γ-Amino KetonesUp to 91% ee. nih.gov
Chiral Phosphinooxazoline(S)-tBu-PhosferroxDecarboxylative AllylationChiral α-FluoroketonesUp to 99% ee. elsevierpure.com

Green Chemistry Approaches to the Synthesis of Halogenated Octanones

The synthesis of halogenated octanones, including 4-Octanone, 8-chloro-, is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry advocate for methods that reduce waste, use less hazardous chemicals, and improve energy efficiency. nih.gov For halogenated ketones, this often involves replacing traditional, hazardous halogenating agents and solvents with more benign alternatives.

Traditional methods for the chlorination of ketones can involve harsh reagents and produce significant toxic waste. Green approaches seek to mitigate these issues. For instance, the use of N-chlorosuccinimide (NCS) as a chlorine source is a common strategy in modern organic synthesis, as it is a solid and safer to handle than gaseous chlorine. organic-chemistry.org Another approach involves the in-situ generation of the electrophilic halogenating agent. Systems utilizing hydrogen peroxide in combination with a halide source, such as ammonium halides in acetic acid, provide a greener pathway for the halogenation of various organic substrates. researchgate.net This method often uses environmentally safer solvents and reduces the formation of hazardous byproducts.

Furthermore, the choice of solvent and energy input is critical. Solvent-free reaction conditions, such as high-speed ball milling or grinding techniques, represent a significant advancement in green synthesis. iainponorogo.ac.id These methods can lead to shorter reaction times and eliminate the need for potentially toxic organic solvents. iainponorogo.ac.id When a solvent is necessary, the use of greener options like water, ethanol, or supercritical fluids is encouraged. nih.govuni-lj.si Catalysis also plays a central role; employing catalysts instead of stoichiometric reagents minimizes waste, and the development of asymmetric catalysts can provide direct access to specific chiral isomers of halogenated compounds from carboxylic acids, a significant step in sustainable synthesis. eurekalert.org

Table 1: Comparison of Traditional vs. Green Chlorination Methods for Ketones

Feature Traditional Method (e.g., Cl₂) Green Chemistry Approach (e.g., H₂O₂/HCl) Green Chemistry Approach (e.g., NCS)
Chlorinating Agent Chlorine Gas Hydrogen Peroxide & Hydrochloric Acid N-chlorosuccinimide
Byproducts HCl, chlorinated organic waste Water Succinimide
Safety Profile Highly toxic, corrosive gas Corrosive, but avoids handling Cl₂ gas Solid, easier and safer to handle
Solvent Often chlorinated solvents (e.g., CCl₄) Greener solvents like water or acetic acid researchgate.net Various, including greener options
Atom Economy Moderate High Moderate
Key Advantage Low cost of reagent Environmentally benign byproduct (water) researchgate.net Operational simplicity and safety organic-chemistry.org

Retrosynthetic Analysis of the 4-Octanone, 8-chloro- Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Octanone, 8-chloro-, the analysis involves identifying key bond disconnections that lead to plausible synthetic routes. The structure features two main components: the octanone backbone and the terminal chloro group.

A primary disconnection strategy is to break the carbon-carbon bonds adjacent to the carbonyl group (C=O at position 4).

Disconnection A (C4-C5 Bond): This disconnection breaks the molecule into two four-carbon synthons. The first is a butyl synthon (C5-C8), which can be represented by an organometallic reagent such as butylmagnesium bromide or butyllithium. The second is a synthon corresponding to 4-chlorobutanoyl chloride. This approach falls under the general strategy of synthesizing ketones from acid halides and organometallic reagents.

Disconnection B (C3-C4 Bond): This approach disconnects the molecule into a propyl synthon (C1-C3) and a five-carbon chlorinated synthon. The propyl group could originate from a propyl organometallic reagent, which would react with a derivative of 5-chloropentanoic acid.

An alternative strategy focuses on building the carbon skeleton first and introducing the functional groups later.

Disconnection C (C-Cl Bond and C=O Bond): This approach begins by disconnecting the C-Cl bond, suggesting a precursor like 8-hydroxy-4-octanone. The carbonyl group itself can be disconnected, pointing to 8-chloro-4-octanol as an immediate precursor. The synthesis would then involve the oxidation of this secondary alcohol to the corresponding ketone. This is a common and effective method for ketone synthesis. The precursor, 8-chloro-4-octanol, could be synthesized from a starting material like 1,7-heptadiene or other suitable long-chain precursors where the terminal chlorine and internal hydroxyl group can be installed.

The synthesis of γ-keto acids and their derivatives can also provide a pathway. google.com For instance, a precursor like 8-chloro-4-oxooctanoic acid could potentially be transformed into the target molecule, although this would require a decarboxylation step.

Table 2: Retrosynthetic Disconnection Strategies for 4-Octanone, 8-chloro-

Disconnection Strategy Bond(s) Disconnected Synthons Potential Starting Materials
Strategy A C4-C5 n-Butyl anion, 4-chlorobutanoyl cation Butylmagnesium bromide, 4-chlorobutanoyl chloride
Strategy B C3-C4 n-Propyl anion, 5-chloropentanoyl cation Propylmagnesium bromide, 5-chloropentanoic acid (or derivative)
Strategy C C=O (Oxidation) 8-chloro-4-octanone scaffold 8-chloro-4-octanol

Chemical Reactivity and Transformation of 4 Octanone, 8 Chloro

Nucleophilic Reactions Involving the Carbonyl Functionality of 4-Octanone (B1346966), 8-chloro-

The ketone group at the C4 position is a primary site for electrophilic attack, facilitating a range of nucleophilic reactions. These transformations are fundamental to constructing more complex molecular architectures.

Nucleophilic Addition Reactions to the Ketone Moiety

The carbonyl carbon of 4-Octanone, 8-chloro- is electrophilic and susceptible to attack by various nucleophiles. nih.gov This reaction typically proceeds via the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. Common nucleophiles include organometallic reagents, hydrides, and cyanide ions. The addition of neutral nucleophiles, such as alcohols, often requires acid catalysis to activate the carbonyl group. masterorganicchemistry.com

Key research findings on analogous systems suggest that the reaction outcomes are predictable and high-yielding. For instance, Grignard reagents and organolithium compounds would react with the ketone to form tertiary alcohols. Reduction with sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, 8-chloro-4-octanol.

Table 1: Predicted Products from Nucleophilic Addition to 4-Octanone, 8-chloro-

Nucleophile (Reagent) Intermediate Final Product Product Class
Propylmagnesium bromide (Grignard) Magnesium alkoxide 4-Propyl-8-chloro-4-octanol Tertiary Alcohol
Sodium borohydride (NaBH₄) Borate ester 8-Chloro-4-octanol Secondary Alcohol
Sodium cyanide (NaCN), then H⁺ Cyanohydrin alkoxide 4-Cyano-8-chloro-4-octanol Cyanohydrin
Ethanol (EtOH), H⁺ catalyst Hemiacetal 4-Ethoxy-8-chloro-4-octanol Acetal (if excess EtOH)

Condensation and Related Carbonyl Transformations

The presence of α-hydrogens at the C3 and C5 positions allows 4-Octanone, 8-chloro- to form enolates in the presence of a base. These enolates are potent nucleophiles and can participate in various condensation reactions. For example, the aldol (B89426) condensation involves the reaction of the enolate with another molecule of the ketone (self-condensation) or a different aldehyde or ketone (crossed-condensation) to form β-hydroxy ketones, which can subsequently dehydrate to α,β-unsaturated ketones. google.com

Another significant transformation is the Wittig reaction, where the ketone reacts with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond. This provides a robust method for synthesizing specifically substituted alkenes from the 4-octanone framework.

Proton Transfer Mechanisms in 4-Octanone, 8-chloro- Reactions

Proton transfer is a fundamental step in many reactions involving 4-Octanone, 8-chloro-. masterorganicchemistry.com In acid-catalyzed reactions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. royalsocietypublishing.org

In base-catalyzed processes, proton transfer involves the abstraction of an α-hydrogen by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is the key nucleophilic intermediate in reactions such as aldol condensations and α-halogenation. The efficiency and pathway of these reactions are often governed by the kinetics and thermodynamics of the proton transfer steps. royalsocietypublishing.org For many reactions, solvent molecules can act as a "proton shuttle," facilitating the transfer of protons between different sites within the reacting species. libretexts.org

Reactions Involving the Halogen Moiety of 4-Octanone, 8-chloro-

The terminal chloro group at the C8 position behaves as a typical primary alkyl halide, undergoing characteristic substitution and elimination reactions. uci.edu

Substitution Reactions at the Chlorinated Position

The primary carbon bearing the chlorine atom is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. vedantu.comviu.ca This pathway is favored for primary alkyl halides and involves a one-step mechanism where the incoming nucleophile attacks the carbon atom, displacing the chloride ion. masterorganicchemistry.com This class of reaction is highly versatile for introducing a wide range of functional groups at the terminal position of the octanone chain.

It is noteworthy that while α-halo ketones are highly reactive in SN2 displacements, the reactivity of the 8-chloro group in this molecule is akin to a standard primary alkyl chloride, as it is sterically unhindered and electronically isolated from the distant carbonyl group. libretexts.org Strong, basic nucleophiles could potentially induce competing elimination reactions or react at the carbonyl center. jove.comjove.com

Table 2: Predicted Products from SN2 Reactions at the C8 Position

Nucleophile Reagent Example Product
Azide (B81097) Sodium azide (NaN₃) 8-Azido-4-octanone
Cyanide Sodium cyanide (NaCN) 4-Oxononanenitrile
Hydroxide (B78521) Sodium hydroxide (NaOH) 8-Hydroxy-4-octanone
Alkoxide Sodium methoxide (B1231860) (NaOCH₃) 8-Methoxy-4-octanone
Thiolate Sodium thiomethoxide (NaSCH₃) 8-(Methylthio)-4-octanone

Elimination Reactions and the Formation of Unsaturated Octanone Derivatives

Treatment of 4-Octanone, 8-chloro- with a strong, sterically hindered base, such as potassium tert-butoxide, can induce an elimination reaction to form an unsaturated ketone. The most probable mechanism is the bimolecular elimination (E2) pathway, where the base abstracts a proton from the C7 position while the chloride ion is simultaneously expelled. msuniv.ac.in This reaction would yield oct-7-en-4-one.

The regioselectivity of the elimination is governed by the accessibility of the β-hydrogens. In this case, only the protons at C7 are adjacent to the carbon bearing the leaving group, leading to a single constitutional isomer of the alkene product. The formation of α,β-unsaturated ketones from halo-ketones is a well-established synthetic strategy, although it typically involves α- or β-halo ketones to achieve conjugation. cdnsciencepub.comgoogle.com

Advanced Mechanistic Investigations of 4-Octanone, 8-chloro- Reactions

The reactions of bifunctional compounds like 4-octanone, 8-chloro- can proceed through various mechanistic pathways, often involving key intermediates that dictate the final product distribution.

Reactions at the Carbonyl Group: Reactions at the ketone carbonyl, such as reduction or addition of organometallic reagents, typically proceed through nucleophilic addition to the electrophilic carbonyl carbon. wordpress.com For example, in a Grignard reaction, the organomagnesium compound would add to the carbonyl, forming a magnesium alkoxide intermediate. Subsequent acidic workup would protonate the alkoxide to yield a tertiary alcohol. The presence of the chloro- group at a remote position would generally not interfere with this process, although the Grignard reagent could potentially react as a base, leading to enolate formation.

Enolate Formation and Subsequent Reactions: In the presence of a suitable base, 4-octanone, 8-chloro- can form an enolate. Due to the unsymmetrical nature of the ketone, two different enolates can be formed: the kinetic enolate at the C-3 position and the thermodynamic enolate at the C-5 position. The regioselectivity of enolate formation can be controlled by the choice of base, solvent, and temperature. msuniv.ac.in Once formed, the enolate can act as a nucleophile. An interesting possibility is an intramolecular SN2 reaction, where the enolate attacks the C-8 position, leading to the formation of a cyclized product, specifically a substituted cyclopentanone (B42830). This intramolecular cyclization would compete with any intermolecular reactions.

Complex Rearrangements: In some cases, reactions of halo-ketones can lead to complex rearrangements. For example, under certain conditions, Favorskii-type rearrangements could be envisioned, although this is more common with α-halo ketones. For a γ-halo ketone like 4-octanone, 8-chloro-, other intramolecular pathways are more likely.

The table below outlines some key intermediates in the reactions of 4-octanone, 8-chloro-.

Reaction TypeKey Intermediate(s)Subsequent Transformation
Nucleophilic SubstitutionPentacoordinate transition stateFormation of substitution product
Carbonyl AdditionAlkoxideProtonation to form alcohol
Base-induced reactionEnolate (kinetic and thermodynamic)Alkylation, aldol reaction, intramolecular cyclization
Radical ReactionsCarbon-centered radicalHydrogen abstraction, cyclization wikipedia.org

Kinetic Considerations: The rates of the various possible reactions of 4-octanone, 8-chloro- will be influenced by several factors:

Steric Hindrance: The rate of nucleophilic attack at the carbonyl carbon (C-4) will be influenced by the steric bulk of the propyl and the 4-chlorobutyl groups attached to it. Similarly, the rate of SN2 substitution at C-8 will be sensitive to steric hindrance around this primary carbon.

Electronic Effects: The electron-withdrawing nature of the carbonyl group will slightly decrease the electron density at the C-8 position through an inductive effect, potentially making it slightly more susceptible to nucleophilic attack. However, this effect is attenuated by the distance.

Solvent Effects: The choice of solvent will play a crucial role. Polar aprotic solvents would favor SN2 reactions at the C-8 position, while polar protic solvents could solvate the nucleophile, potentially slowing down the reaction, but could also participate in reactions at the carbonyl group.

Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of all possible transformations. However, the relative increase in rates for different pathways may not be the same, allowing for temperature to be used as a tool to control selectivity.

Thermodynamic Considerations: The relative stability of reactants, intermediates, and products determines the position of equilibrium for a given transformation.

Product Stability: The thermodynamic favorability of a reaction will depend on the stability of the products formed. For example, the formation of a stable five- or six-membered ring through intramolecular cyclization would be a thermodynamically favored process.

Enolate Stability: In base-catalyzed reactions, the relative stability of the kinetic and thermodynamic enolates will influence the product distribution under conditions where equilibrium can be established. The thermodynamic enolate, being more substituted, is generally more stable.

Ring Strain: In potential intramolecular cyclization reactions, the strain of the resulting ring system will be a key thermodynamic factor. The formation of a five-membered ring (cyclopentanone derivative) from the C-5 enolate would be thermodynamically accessible.

The following table provides a qualitative overview of the expected kinetic and thermodynamic factors for key transformations.

TransformationKey Kinetic FactorsKey Thermodynamic Factors
Nucleophilic substitution at C-8Steric hindrance at C-8, nucleophile strength, solventBond energies of C-Cl vs. C-Nu bond
Nucleophilic addition to C=OSteric hindrance at C-4, electrophilicity of C-4Stability of the resulting alcohol
Intramolecular CyclizationRing size of the transition state, conformational flexibilityRing strain of the product, stability of the new C-C bond

Further experimental and computational studies would be necessary to quantify the kinetic and thermodynamic parameters for the specific reactions of 4-octanone, 8-chloro-. researchgate.net

Applications of 4 Octanone, 8 Chloro in Organic Synthesis and Beyond

4-Octanone (B1346966), 8-chloro- as a Crucial Building Block for Complex Molecular Architectures

The presence of two reactive sites in 4-octanone, 8-chloro- facilitates its use in the synthesis of a range of complex molecules. The ketone functionality can undergo nucleophilic addition, enolate formation, and condensation reactions, while the alkyl chloride is susceptible to nucleophilic substitution. This dual reactivity is instrumental in its application as a precursor for various derivatives and in cyclization strategies.

Precursor in the Synthesis of Substituted Octanoid Derivatives

4-Octanone, 8-chloro- serves as a foundational molecule for the synthesis of a variety of substituted octanoid derivatives. The terminal chloro group can be readily displaced by a range of nucleophiles to introduce diverse functionalities. For instance, reaction with amines can lead to the formation of amino-ketones, which are precursors to nitrogen-containing heterocyclic compounds. Alkylation of primary or secondary amines with 4-octanone, 8-chloro- would yield secondary or tertiary amines, respectively, though the potential for over-alkylation exists. masterorganicchemistry.comcoconote.app

Furthermore, the carbonyl group can be targeted for transformations. Reduction of the ketone would yield the corresponding alcohol, 8-chloro-4-octanol, which can then be used in etherification or esterification reactions. Grignard reagents can add to the carbonyl to create tertiary alcohols with extended carbon chains. These transformations, either individually or in sequence, allow for the generation of a library of octanoid derivatives with tailored properties.

Below is a table summarizing potential substituted octanoid derivatives synthesized from 4-octanone, 8-chloro-.

Derivative ClassGeneral StructurePotential Synthetic Route
Amino-ketonesR₂N-(CH₂)₄-CO-(CH₂)₂-CH₃Nucleophilic substitution with primary or secondary amines
Hydroxy-ketonesHO-(CH₂)₄-CO-(CH₂)₂-CH₃Hydrolysis of the chloride
Thioether-ketonesRS-(CH₂)₄-CO-(CH₂)₂-CH₃Nucleophilic substitution with thiols
Cyano-ketonesNC-(CH₂)₄-CO-(CH₂)₂-CH₃Nucleophilic substitution with cyanide salts

Utility in Annulation and Cyclization Strategies

The bifunctional nature of 4-octanone, 8-chloro- makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of various cyclic structures. Base-mediated intramolecular alkylation, where the enolate of the ketone attacks the carbon bearing the chlorine atom, can lead to the formation of cyclopentanone (B42830) derivatives. This type of reaction is a fundamental strategy in the synthesis of five-membered rings. sinica.edu.tw

Moreover, 4-octanone, 8-chloro- can be envisioned as a precursor for the synthesis of heterocyclic compounds. For example, conversion of the ketone to a γ-hydroxy group followed by intramolecular cyclization could yield substituted tetrahydrofurans, which are common motifs in natural products. nih.govorganic-chemistry.org Palladium-catalyzed reactions of γ-hydroxy internal alkenes with aryl bromides are known to produce 2,1′-disubstituted tetrahydrofurans. nih.gov While not a direct application of 4-octanone, 8-chloro-, it highlights the potential of related structures in forming such heterocycles.

Annulation reactions, which involve the formation of a new ring onto an existing structure, can also potentially utilize 4-octanone, 8-chloro-. For instance, it could serve as a Michael acceptor after conversion of the chloro group to a suitable leaving group in the presence of a strong base, or participate in Robinson-type annulations under specific conditions, although direct examples are not prevalent in the literature. The Nazarov cyclization, a 4π-electrocyclic ring closure, is another powerful tool for cyclopentenone synthesis, though it typically involves divinyl ketones. wikipedia.org

Incorporation of the 4-Octanone, 8-chloro- Moiety into Diverse Functional Molecules

The 4-octanone, 8-chloro- moiety can be incorporated into larger, more complex molecules through reactions at its two functional groups. The alkyl chloride allows for its attachment to various substrates via nucleophilic substitution. For example, it can be used to alkylate phenols, thiophenols, and other nucleophilic species, thereby introducing the 4-oxooctyl chain into a larger molecular framework.

The ketone functionality provides another handle for modification. It can be converted into an oxime, hydrazone, or other carbonyl derivatives, which can then undergo further reactions such as Beckmann rearrangements or serve as linking points in the synthesis of larger assemblies. The formation of enamines from the ketone would allow for subsequent alkylation or acylation at the α-carbon, further functionalizing the octanone backbone.

Applications in the Synthesis of Advanced Chemical Intermediates

4-Octanone, 8-chloro- is a valuable precursor for the synthesis of advanced chemical intermediates that are themselves building blocks for more complex targets. For example, the synthesis of 1,4-dicarbonyl compounds, which are precursors to various heterocycles like furans, pyrroles, and pyridazines, could potentially be achieved through transformations involving 4-octanone, 8-chloro-.

Its structure is also reminiscent of intermediates used in the synthesis of biologically active molecules. For instance, γ-halo ketones are known starting materials for the synthesis of neurological agents. The ability to generate complex and diverse molecules from 4-octanone, 8-chloro- underscores its importance as a versatile intermediate in the field of organic synthesis.

Advanced Analytical Characterization of 4 Octanone, 8 Chloro

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of 4-Octanone (B1346966), 8-chloro- and assessing its purity. These methods probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 4-Octanone, 8-chloro- by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental data for 8-chloro-4-octanone is not widely published, its spectral characteristics can be reliably predicted based on established principles and data from analogous structures.

In ¹H NMR, the protons on carbons adjacent to the electron-withdrawing carbonyl group (C3 and C5) are expected to be deshielded and appear downfield, likely in the 2.4-2.7 ppm range. The protons on the terminal carbon bearing the chlorine atom (C8) would also be shifted downfield to approximately 3.5-3.6 ppm due to the electronegativity of chlorine. The remaining methylene (B1212753) protons would resonate in the typical alkane region of 1.3-1.9 ppm.

In ¹³C NMR, the carbonyl carbon (C4) would exhibit the most downfield chemical shift, characteristically appearing around 208-212 ppm. The carbon atom bonded to chlorine (C8) is expected to resonate in the 44-46 ppm range. The carbons alpha to the ketone (C3 and C5) would appear around 35-45 ppm, with the remaining alkyl carbons resonating further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Octanone, 8-chloro- (Predicted values based on structure-property relationships)

PositionPredicted Chemical Shift (ppm)Multiplicity
H1~0.9Triplet
H2~1.6Sextet
H3~2.6Triplet
H5~2.5Triplet
H6~1.8Quintet
H7~1.9Quintet
H8~3.5Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Octanone, 8-chloro- (Predicted values based on structure-property relationships)

PositionPredicted Chemical Shift (ppm)
C1~13.8
C2~19.5
C3~42.0
C4~210.0
C5~38.0
C6~25.0
C7~32.0
C8~45.0

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of 4-Octanone, 8-chloro-, allowing for the determination of its elemental formula with high confidence. The calculated monoisotopic mass of C₈H₁₅ClO is 162.0811 Da.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern in electron ionization (EI) mass spectrometry is governed by the functional groups. For 4-Octanone, 8-chloro-, characteristic fragmentation pathways would include α-cleavage on either side of the carbonyl group. This would lead to the formation of stable acylium ions. Another significant fragmentation would be the loss of the chloroalkyl side chain.

Table 3: Predicted Key Mass Fragments for 4-Octanone, 8-chloro- (Predicted values based on established fragmentation rules)

m/zIon StructureFragmentation Pathway
162/164[C₈H₁₅ClO]⁺Molecular Ion (M⁺)
127[C₈H₁₅O]⁺Loss of Cl radical
119[C₅H₈ClO]⁺McLafferty Rearrangement
99[C₄H₇ClO]⁺α-cleavage
71[CH₃CH₂CH₂CO]⁺α-cleavage
57[CH₃CH₂CO]⁺α-cleavage

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in 4-Octanone, 8-chloro-. The analysis focuses on characteristic vibrational frequencies.

The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone, typically observed in the range of 1705-1725 cm⁻¹. The presence of the alkyl chain will be confirmed by C-H stretching vibrations between 2850 and 3000 cm⁻¹. A band corresponding to the C-Cl stretch is also expected, usually appearing in the 600-800 cm⁻¹ region. This C-Cl band is often more clearly observed in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for 4-Octanone, 8-chloro- (Predicted values based on group frequency charts)

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity
C-H (sp³)Stretch2850 - 3000Medium-Strong
C=O (Ketone)Stretch1705 - 1725Strong
C-H (sp³)Bend1350 - 1470Medium
C-ClStretch600 - 800Medium-Strong

Chromatographic Separation and Quantification Techniques for 4-Octanone, 8-chloro-

Chromatographic methods are essential for separating 4-Octanone, 8-chloro- from complex mixtures, assessing its purity, and performing quantitative analysis. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Given its molecular weight and the presence of alkyl chains, 4-Octanone, 8-chloro- is expected to be sufficiently volatile and thermally stable for analysis by Gas Chromatography (GC). In GC, compounds are separated based on their boiling points and their interactions with the stationary phase of the column.

The retention time of 4-Octanone, 8-chloro- would be longer than that of its non-chlorinated analog, 4-octanone, on a standard non-polar column (e.g., polydimethylsiloxane) due to its higher molecular weight and increased polarity imparted by the chlorine atom. Using a polar stationary phase (e.g., polyethylene (B3416737) glycol) would further increase the retention time due to dipole-dipole interactions between the polar functional groups of the analyte and the column.

Coupling GC with a Mass Spectrometer (GC-MS) provides a powerful two-dimensional analytical technique. nih.gov GC separates the components of a mixture, and MS provides mass spectra for each component, enabling positive identification by comparing the fragmentation patterns with spectral libraries or through detailed interpretation as described in section 5.1.2.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. mdpi.com For 4-Octanone, 8-chloro-, a reversed-phase HPLC method would be most common.

In a reversed-phase setup (e.g., using a C18 column), a polar mobile phase (such as a mixture of acetonitrile (B52724) and water) is used. As a moderately polar compound, 4-Octanone, 8-chloro- would have a moderate retention time. Its retention would be shorter than non-polar compounds of similar size but longer than highly polar compounds. Detection is typically achieved using a UV detector; the ketone carbonyl group possesses a weak n→π* electronic transition, allowing for detection at wavelengths around 270-290 nm.

Supercritical Fluid Chromatography (SFC) and Capillary Electrochromatography for Advanced Separations

Advanced separation of 4-Octanone, 8-chloro- and related halogenated ketones can be achieved using modern chromatographic techniques that offer enhanced efficiency, resolution, and speed over traditional methods. Supercritical Fluid Chromatography (SFC) and Capillary Electrochromatography (CEC) are two such powerful techniques.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal phase chromatography that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org This technique combines the advantages of both gas and liquid chromatography. twistingmemoirs.com The supercritical fluid mobile phase has low viscosity and high diffusivity, similar to a gas, which allows for faster separations and higher efficiency. twistingmemoirs.comijnrd.org Its liquid-like density enables the dissolution of a wide range of analytes, including thermally labile molecules like 4-Octanone, 8-chloro-. wikipedia.org

The use of supercritical CO2, often with a small amount of an organic modifier like methanol, makes SFC a "greener" analytical technique due to reduced consumption of hazardous organic solvents. ijnrd.orgresearchgate.net For the separation of halogenated compounds, the choice of stationary phase is critical. Chiral separations, in particular, benefit from SFC, and it is widely used in the pharmaceutical industry for this purpose. wikipedia.orgresearchgate.net The interaction between the halogenated analyte and the stationary phase can be influenced by factors such as hydrogen bonding and dipole interactions. twistingmemoirs.com

Key Parameters for SFC Analysis of Ketones:

Parameter Description Relevance to 4-Octanone, 8-chloro-
Mobile Phase Supercritical CO2 with polar modifiers (e.g., methanol, ethanol). The polarity of the modifier can be adjusted to optimize the retention and separation of the moderately polar chloro-ketone.
Stationary Phase Packed columns similar to HPLC, including chiral stationary phases (CSPs). wikipedia.org For potential enantiomeric separation if a chiral center is present in analogs; standard silica (B1680970) or diol columns for achiral separations.
Temperature Controlled to maintain the mobile phase in a supercritical state. wikipedia.org Ensures reproducible chromatographic performance.
Pressure A back-pressure regulator is used to maintain the mobile phase density. Critical for controlling solvent strength and analyte retention.

| Detection | Compatible with both HPLC and GC detectors, including UV-Vis, Mass Spectrometry (MS), and Flame Ionization Detector (FID). ijnrd.org | MS detection would be highly effective for confirmation of the identity of 4-Octanone, 8-chloro- and its fragments. |

Capillary Electrochromatography (CEC)

CEC is a hybrid technique that merges the high separation efficiency of capillary electrophoresis (CE) with the broad applicability of high-performance liquid chromatography (HPLC). wikipedia.orgglobalresearchonline.net In CEC, the mobile phase is driven through a packed capillary column by electro-osmotic flow (EOF) rather than high pressure. wikipedia.orgrsc.org This results in a near-plug flow profile, which minimizes band broadening and leads to very high separation efficiencies. researchgate.net

The separation mechanism in CEC is based on a combination of electrophoretic migration of the analytes and their differential partitioning between the stationary and mobile phases. wikipedia.orgglobalresearchonline.net This dual separation mechanism makes CEC a versatile tool for analyzing a wide range of compounds, including neutral molecules like ketones. researchgate.net The technique has demonstrated high efficiency in separating aromatic compounds, aldehydes, and ketones. researchgate.net

Comparative Advantages of SFC and CEC for Halogenated Ketone Analysis:

Feature Supercritical Fluid Chromatography (SFC) Capillary Electrochromatography (CEC)
Driving Force Pressure Electro-osmotic Flow (EOF)
Flow Profile Parabolic Plug-like
Efficiency High Very High
Speed Fast Moderate to Fast
Solvent Usage Low (Greener) ijnrd.org Very Low

| Primary Application | Chiral and achiral separations, preparative scale. wikipedia.org | High-efficiency analytical separations. |

Crystallographic Analysis Methodologies for 4-Octanone, 8-chloro- and its Crystalline Derivatives

To determine the unambiguous three-dimensional molecular structure of 4-Octanone, 8-chloro- or its crystalline derivatives, X-ray crystallography is the most definitive method. nih.gov This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. libretexts.org

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with an X-ray beam. nih.gov The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. libretexts.org By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.gov From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.

The process for crystallographic analysis follows several key steps:

Crystallization : The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slowly evaporating a solvent from a saturated solution of the pure substance. nih.gov

Data Collection : The crystal is mounted on a goniometer in a diffractometer and cooled, often in a stream of liquid nitrogen, to minimize thermal vibrations. It is then rotated while being exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector. libretexts.org

Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group symmetry. nih.gov The "phase problem" is solved using computational methods to generate an initial electron density map and molecular model. This model is then refined to achieve the best possible fit with the experimental data. nih.gov

For a molecule like 4-Octanone, 8-chloro-, crystallographic analysis would confirm the conformation of the octanone chain and the precise location of the chlorine atom. Studies on similar chloro-ketone structures have been successfully performed using X-ray crystallography to determine their conformations and intermolecular interactions, such as hydrogen bonding in crystalline inclusion compounds. rsc.orgwardresearchlab.com

Emerging Electroanalytical Techniques Applied to Electrosynthesis of 4-Octanone, 8-chloro- Analogues

Electrosynthesis is gaining prominence as a sustainable and green alternative to conventional organic synthesis because it uses electricity instead of stoichiometric chemical reagents to drive redox reactions. acs.orgbeilstein-journals.org Emerging electroanalytical techniques are crucial for studying the mechanisms of these reactions and optimizing conditions for the synthesis of complex molecules, including analogues of 4-Octanone, 8-chloro-. nih.gov

These techniques measure electrical parameters like current, potential, and charge to provide insight into the chemical system. azolifesciences.com Key methods applied in the context of electrosynthesis include:

Cyclic Voltammetry (CV) : This is the most widely used electroanalytical technique for studying electrosynthetic reactions. nih.gov It involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the reactants and intermediates, helping to determine the appropriate potential to apply for the synthesis.

Chronoamperometry and Chronopotentiometry : In electrosynthesis, reactions can be controlled by applying a constant potential (potentiostatic or chronoamperometric control) or a constant current (galvanostatic or chronopotentiometric control). acs.orgnih.gov These techniques are used for the bulk synthesis of the target molecule after the reaction parameters have been optimized using methods like CV.

In-situ Spectroelectrochemistry : This involves coupling an electrochemical experiment with a spectroscopic technique (e.g., UV-Vis, IR, or Raman spectroscopy) to identify reactive intermediates generated at the electrode surface. This provides a deeper mechanistic understanding of the synthetic pathway.

The electrochemical reduction of ketones to alcohols is a well-established process, and modern methods focus on greener approaches using water as a solvent and hydrogen source. acs.orgnih.gov The electrosynthesis of analogues of 4-Octanone, 8-chloro- could involve, for example, the coupling of different organic fragments or the introduction of new functional groups through electrochemically initiated reactions. The choice of electrode material (e.g., platinum, carbon, nickel) is also a critical parameter that influences the outcome of the synthesis. beilstein-journals.org

Table of Compounds Mentioned

Compound Name Molecular Formula
4-Octanone, 8-chloro- C8H15ClO
Carbon Dioxide CO2
Methanol CH4O
Ethanol C2H6O
2-chloropropiophenone C9H9ClO
3-exo-chloro-6-exo-nitrobicyclo[2.2.1]heptan-2-exo-ol C7H10ClNO3
3-exo-chloro-6-exo-nitrobicyclo[2.2.1]heptan-2-endo-ol C7H10ClNO3

Computational and Theoretical Studies of 4 Octanone, 8 Chloro

Quantum Chemical Calculations on 4-Octanone (B1346966), 8-chloro-

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are instrumental in investigating the fundamental properties of organic molecules. ggckondagaon.in For 4-Octanone, 8-chloro-, these methods can provide a detailed picture of its electronic distribution, orbital energies, and thermodynamic stability, which are crucial for predicting its chemical behavior. arxiv.orgias.ac.in

The electronic structure of 4-Octanone, 8-chloro- is primarily dictated by its two functional groups: the ketone (carbonyl) group and the terminal chloroalkane. The carbonyl group is strongly electron-withdrawing, leading to a significant polarization of the carbon-oxygen double bond. This creates a partial positive charge (δ+) on the carbonyl carbon (C4) and a partial negative charge (δ-) on the oxygen atom, making the C4 position a primary site for nucleophilic attack. The chlorine atom, being highly electronegative, also induces a dipole moment and influences the reactivity at the C8 position.

Quantum chemical calculations can quantify these electronic features. Descriptors such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and atomic charges are used to predict reactivity. arxiv.org For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to nucleophilic attack, a key reaction pathway for ketones. ias.ac.in Conceptual DFT provides a framework for using descriptors like electrophilicity to model reactivity and even toxicity. arxiv.org

Table 1: Predicted Electronic Properties of 4-Octanone, 8-chloro- Note: The values below are hypothetical and represent typical data obtained from quantum chemical calculations for similar halogenated ketones. Actual values would require specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Property Predicted Value Significance
Molecular Formula C₈H₁₅ClO Defines the elemental composition. chemspider.com
Molecular Weight 162.66 g/mol Sum of atomic weights of constituent atoms. chemspider.com
Dipole Moment ~2.5 - 3.5 D Indicates overall molecular polarity arising from C=O and C-Cl bonds.
HOMO Energy ~ -10.5 eV Relates to the molecule's ability to donate electrons (ionization potential).
LUMO Energy ~ +1.5 eV Relates to the molecule's ability to accept electrons (electron affinity). ias.ac.in
HOMO-LUMO Gap ~ 12.0 eV A large gap suggests high kinetic stability.
Partial Charge on C4 (Carbonyl) Positive (δ+) Electrophilic site susceptible to nucleophiles.
Partial Charge on O (Carbonyl) Negative (δ-) Nucleophilic site, can be protonated under acidic conditions.
Partial Charge on C8 Positive (δ+) Influenced by the electronegative chlorine atom.
Partial Charge on Cl Negative (δ-) Site for potential substitution reactions.

The aliphatic chain of 4-Octanone, 8-chloro- possesses multiple single bonds, allowing for significant conformational flexibility through bond rotation. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule, which are those that minimize steric strain and other unfavorable interactions. The spatial arrangement of the butyl group and the chloropropyl group relative to the carbonyl can influence the molecule's reactivity and interactions with other chemical species. nih.gov

Computational methods can map the potential energy surface of the molecule as a function of its dihedral angles to locate energy minima corresponding to stable conformers. For a related compound, 8-Chloro-3-ethyl-4-octanone, a 3D conformer has been computationally generated, illustrating the likely spatial arrangement of the atoms. nih.gov For 4-Octanone, 8-chloro-, key considerations would include the orientation of the alkyl chains to minimize steric hindrance and the relative positioning of the polar C=O and C-Cl bonds. While 4-Octanone, 8-chloro- itself is achiral, the introduction of substituents could create chiral centers, making stereochemical analysis critical.

Molecular Dynamics Simulations and Mechanistic Modeling of Reactions Involving 4-Octanone, 8-chloro-

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into reaction dynamics, solvent effects, and mechanistic pathways. ebsco.com These simulations model the motions of atoms and molecules by solving Newton's equations of motion, allowing researchers to visualize chemical processes as they occur. ebsco.commdpi.com

For 4-Octanone, 8-chloro-, MD simulations could be employed to model various reactions, including:

Nucleophilic Addition: Simulating the approach of a nucleophile (e.g., a hydride from NaBH₄ or an organometallic reagent) to the electrophilic carbonyl carbon to understand the trajectory and transition state of the reduction or addition reaction. researchgate.net

Substitution Reactions: Modeling the substitution of the chlorine atom by a nucleophile, which could follow an Sₙ1 or Sₙ2 pathway depending on the conditions.

Enolate Formation: Investigating the abstraction of an alpha-hydrogen (at C3 or C5) by a base to form an enolate, a key intermediate in many carbonyl reactions.

Reactive molecular dynamics, using force fields like ReaxFF, is particularly suited for modeling chemical bond formation and breakage, making it possible to simulate complex reaction networks from first principles. rutgers.edu Such simulations can help identify transient intermediates and competing reaction pathways that are difficult to observe experimentally. mdpi.comdiva-portal.org

Structure-Reactivity Relationship (SRR) Studies of 4-Octanone, 8-chloro- Derivatives

Structure-Reactivity Relationship (SRR) studies investigate how systematic changes in a molecule's structure affect its chemical reactivity. researchgate.net By analyzing a series of related compounds, general trends can be established that link molecular features to reaction outcomes. ethernet.edu.et For derivatives of 4-Octanone, 8-chloro-, computational SRR studies could explore how modifications influence properties like reaction rates or regioselectivity.

Key structural modifications for an SRR study could include:

Varying the Halogen: Replacing chlorine with other halogens (Fluorine, Bromine, Iodine) to study the effect of the leaving group's ability on substitution reactions at C8.

Changing Chain Length: Modifying the length of the alkyl chains to assess the impact of steric bulk on the accessibility of the carbonyl group.

Computational chemistry allows for the efficient "in silico" screening of these derivatives, calculating properties like activation barriers for reactions or the stability of intermediates to predict reactivity trends. researchgate.net For example, a study on the reduction of different octanone isomers showed that the position of the carbonyl group significantly impacts enzyme activity, a principle that can be explored computationally. d-nb.info

Environmental Transformation and Degradation Pathways of 4 Octanone, 8 Chloro

Abiotic Degradation Mechanisms of Chlorinated Ketones

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For chlorinated ketones like 4-Octanone (B1346966), 8-chloro-, the primary abiotic degradation mechanisms are hydrolysis and photolysis.

Hydrolysis

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Aliphatic ketones can absorb radiation in the 240–340 nm range, leading to their excitation and subsequent chemical reactions. nih.gov The primary photochemical processes for ketones include Norrish Type I and Type II reactions. Norrish Type I involves the cleavage of the bond adjacent to the carbonyl group, forming two radical species. nih.gov For 4-Octanone, 8-chloro-, this could lead to the formation of various smaller, potentially reactive fragments.

The presence of a chlorine atom can also influence the photolytic behavior. Studies on the photolysis of other chlorinated ketones have shown that they can decompose into halogenated radicals and carbon monoxide. nih.gov Furthermore, the photolysis of ketones in the presence of other compounds, such as in natural waters containing dissolved organic matter, can lead to complex photochemical transformations. researchgate.net The rate of photolysis is dependent on the light intensity, the quantum yield of the reaction, and the presence of photosensitizers in the environment. For some aliphatic ketones, the atmospheric half-life due to reaction with photochemically-produced hydroxyl radicals is estimated to be in the order of days. echemi.com

Table 1: Inferred Abiotic Degradation Mechanisms for 4-Octanone, 8-chloro- This table is based on general principles and data for analogous compounds due to the absence of specific data for 4-Octanone, 8-chloro-.

Degradation Mechanism Description Potential Products Influencing Factors
Hydrolysis Cleavage of the C-Cl bond by water, replacing chlorine with a hydroxyl group. 8-hydroxy-4-octanone, Chloride ions pH, Temperature, Molecular structure
Photolysis (Norrish Type I) UV light-induced cleavage of the C-C bond adjacent to the carbonyl group. Alkyl and chlorinated alkyl radicals Light intensity, Wavelength, Quantum yield
Photolysis (Reaction with OH radicals) Reaction with hydroxyl radicals in the atmosphere or water. Various oxygenated and fragmented products Concentration of OH radicals, Temperature

Biotic Degradation Pathways of 4-Octanone, 8-chloro- in Environmental Systems

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a crucial pathway for the removal of many environmental contaminants. The biodegradation of chlorinated compounds can occur under both aerobic and anaerobic conditions.

Aerobic Degradation

Under aerobic conditions, microorganisms utilize oxygen in their metabolic processes. The initial step in the aerobic degradation of chlorinated alkanes often involves the action of oxygenases, which introduce an oxygen atom into the molecule. nih.gov For terminally chlorinated alkanes, which is relevant to the 8-chloro position in 4-Octanone, 8-chloro-, degradation yields have been found to be higher compared to compounds with chlorine atoms in other positions. nih.gov The presence of a ketone group may influence the metabolic pathway. Some bacteria can utilize ketones as a carbon source, often initiating degradation through Baeyer-Villiger monooxygenases, which insert an oxygen atom adjacent to the carbonyl group, forming an ester that can be further hydrolyzed.

Anaerobic Degradation

Under anaerobic conditions (in the absence of oxygen), a key degradation process for chlorinated compounds is reductive dechlorination. clu-in.org In this process, the chlorinated compound acts as an electron acceptor, and a chlorine atom is replaced by a hydrogen atom. This process is particularly important for highly chlorinated compounds. bohrium.com While less common for monochlorinated long-chain alkanes, it can still occur.

Microorganisms capable of dehalogenation have been isolated from various environments, including soil and sewage. nih.govasm.org These organisms possess enzymes called dehalogenases that can cleave carbon-halogen bonds. mdpi.comnih.gov The degradation of long-chain chlorinated alkanes has been observed in various bacterial strains, such as Pseudomonas sp. nih.gov

Table 2: Potential Biotic Degradation Pathways for 4-Octanone, 8-chloro- This table outlines potential pathways based on the degradation of similar compounds.

Degradation Pathway Conditions Key Enzymes/Processes Potential Intermediates/Products
Aerobic Oxidation Aerobic Oxygenases, Dehalogenases 8-hydroxy-4-octanone, subsequent fatty acids
Reductive Dechlorination Anaerobic Reductive dehalogenases 4-Octanone, Chloride ions
Baeyer-Villiger Oxidation Aerobic Baeyer-Villiger monooxygenases Ester intermediates, followed by hydrolysis products

Environmental Fate and Transport Considerations for 4-Octanone, 8-chloro-

The environmental fate and transport of a chemical are determined by its physical and chemical properties in conjunction with the characteristics of the receiving environment. For 4-Octanone, 8-chloro-, key considerations include its mobility in soil and water, its potential for volatilization, and its persistence.

Chlorinated aliphatic hydrocarbons can be mobile in the subsurface environment. osti.gov Their movement in groundwater is influenced by their water solubility and their tendency to adsorb to soil and sediment particles. Compounds with lower water solubility and higher affinity for organic carbon in soil will be less mobile. The persistence of chlorinated compounds in the environment is a significant concern, as many are resistant to degradation. researchgate.netpanda.org

The transport of organochlorine compounds can also occur over long distances in the atmosphere. tandfonline.com Volatile and semi-volatile compounds can be transported in the vapor phase and then be deposited in other locations through wet or dry deposition.

The ultimate environmental fate of 4-Octanone, 8-chloro- will be a complex interplay of these degradation and transport processes. Its persistence will be a balance between the rates of abiotic and biotic degradation and its potential for transport away from the initial site of contamination.

Conclusion and Future Research Directions

Synthesis and Reactivity of 4-Octanone (B1346966), 8-chloro-

A thorough review of scientific databases and literature reveals a notable absence of specific studies detailing the synthesis and reactivity of 4-Octanone, 8-chloro-. While general methods for the synthesis of ketones and halo-ketones are well-established in organic chemistry, no literature specifically describes their application to produce this particular compound.

Hypothetically, its synthesis could be envisioned through several established pathways, such as the Wacker-type oxidation of 8-chloro-1-octene or the acylation of an appropriate organometallic reagent with a derivative of a butanoic acid bearing a terminal chloride. researchgate.net However, without experimental validation, these remain speculative routes.

Similarly, the reactivity of 4-Octanone, 8-chloro- has not been a subject of published research. The presence of two reactive functional groups—a carbonyl group and a terminal alkyl chloride—suggests a rich potential for various chemical transformations. The ketone moiety could undergo nucleophilic addition, reduction to an alcohol, or enolate formation, while the primary chloride is susceptible to nucleophilic substitution reactions. smolecule.com The interplay between these two groups, such as the potential for intramolecular cyclization to form cyclic ethers or lactones, remains an uninvestigated area of its chemical behavior.

Current Contributions of 4-Octanone, 8-chloro- to Organic Synthesis and Chemical Research

To date, there are no documented contributions of 4-Octanone, 8-chloro- to the fields of organic synthesis or chemical research. Its absence from the literature as a starting material, intermediate, or final product in synthetic methodologies or broader chemical studies indicates that its potential utility has yet to be realized or reported.

Unexplored Avenues and Grand Challenges in the Chemistry of 4-Octanone, 8-chloro-

The chemistry of 4-Octanone, 8-chloro- is, in essence, a completely unexplored avenue. The primary challenge is the lack of fundamental data. Establishing a reliable and efficient synthesis for this compound is the first and most critical step. Overcoming this initial hurdle would open the door to a systematic investigation of its physical and chemical properties.

A significant challenge would be to selectively perform reactions at either the ketone or the alkyl chloride functionality. Developing chemoselective transformations would be a key area of research, allowing the molecule to be used as a versatile building block. For instance, protecting the ketone to allow for manipulation of the chloride, or vice-versa, would need to be explored.

Furthermore, the potential for this molecule to serve as a precursor for novel heterocyclic compounds through intramolecular reactions presents an exciting, yet challenging, research direction. The conditions required to favor specific cyclization pathways over intermolecular polymerization would need to be carefully optimized.

Emerging Opportunities for Future Research and Applications

The lack of information on 4-Octanone, 8-chloro- translates into a wide open field of opportunity for original research. Future research could focus on the following areas:

Development of Synthetic Routes: The primary opportunity lies in the development and optimization of synthetic methods to produce 4-Octanone, 8-chloro- in good yield and purity.

Exploration of Reactivity: A systematic study of its reactivity, both at the carbonyl group and the chlorinated carbon, could reveal novel chemical transformations and synthetic intermediates.

Application in Medicinal Chemistry: Halogenated organic molecules are often of interest in medicinal chemistry due to their potential for enhanced biological activity. Once synthesized, 4-Octanone, 8-chloro- and its derivatives could be screened for various biological activities.

Materials Science: The bifunctional nature of this compound could make it a candidate as a monomer for the synthesis of new functional polymers.

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